molecular formula C11H11F5O2 B13433740 1-(Dimethoxymethyl)-4-(pentafluoroethyl)benzene

1-(Dimethoxymethyl)-4-(pentafluoroethyl)benzene

Cat. No.: B13433740
M. Wt: 270.20 g/mol
InChI Key: CJSYQPGBDLAKIR-UHFFFAOYSA-N
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Description

1-(Dimethoxymethyl)-4-(pentafluoroethyl)benzene is a fluorinated aromatic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a benzene ring substituted with a dimethoxymethyl group and a pentafluoroethyl group, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethoxymethyl)-4-(pentafluoroethyl)benzene typically involves the reaction of appropriate benzene derivatives with reagents that introduce the dimethoxymethyl and pentafluoroethyl groups. One common method is the Friedel-Crafts alkylation, where benzene is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethoxymethyl)-4-(pentafluoroethyl)benzene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles like halogens, nitro groups, or sulfonic acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene.

Scientific Research Applications

1-(Dimethoxymethyl)-4-(pentafluoroethyl)benzene has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules. Its unique reactivity makes it valuable in developing new synthetic methodologies.

    Biology: Investigated for its potential as a fluorophore in biological imaging due to its fluorescent properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 1-(Dimethoxymethyl)-4-(pentafluoroethyl)benzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.

    Pathways Involved: The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to modulate biological pathways more effectively. Its aromatic structure facilitates π-π interactions with target molecules, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(Dimethoxymethyl)-2-(pentafluoroethyl)benzene
  • 1-(Dimethoxymethyl)-3-(pentafluoroethyl)benzene

Comparison: 1-(Dimethoxymethyl)-4-(pentafluoroethyl)benzene stands out due to its unique substitution pattern on the benzene ring, which influences its chemical reactivity and physical properties. Compared to its isomers, this compound may exhibit different reactivity profiles and applications, making it a distinct and valuable molecule for research and industrial use.

Properties

Molecular Formula

C11H11F5O2

Molecular Weight

270.20 g/mol

IUPAC Name

1-(dimethoxymethyl)-4-(1,1,2,2,2-pentafluoroethyl)benzene

InChI

InChI=1S/C11H11F5O2/c1-17-9(18-2)7-3-5-8(6-4-7)10(12,13)11(14,15)16/h3-6,9H,1-2H3

InChI Key

CJSYQPGBDLAKIR-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=C(C=C1)C(C(F)(F)F)(F)F)OC

Origin of Product

United States

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